Brevianamide E

説明

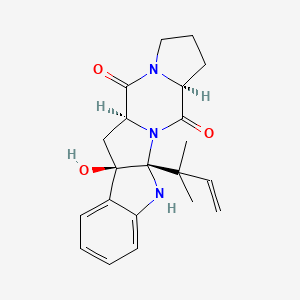

Structure

3D Structure

特性

CAS番号 |

23454-27-5 |

|---|---|

分子式 |

C21H25N3O3 |

分子量 |

367.4 g/mol |

IUPAC名 |

(1S,4S,10S,12R)-12-hydroxy-1-(2-methylbut-3-en-2-yl)-2,8,19-triazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-13,15,17-triene-3,9-dione |

InChI |

InChI=1S/C21H25N3O3/c1-4-19(2,3)21-20(27,13-8-5-6-9-14(13)22-21)12-16-17(25)23-11-7-10-15(23)18(26)24(16)21/h4-6,8-9,15-16,22,27H,1,7,10-12H2,2-3H3/t15-,16-,20+,21-/m0/s1 |

InChIキー |

YAQYEBABECUWBT-AFMUBRCDSA-N |

SMILES |

CC(C)(C=C)C12C(CC3N1C(=O)C4CCCN4C3=O)(C5=CC=CC=C5N2)O |

異性体SMILES |

CC(C)(C=C)[C@@]12[C@@](C[C@@H]3N1C(=O)[C@@H]4CCCN4C3=O)(C5=CC=CC=C5N2)O |

正規SMILES |

CC(C)(C=C)C12C(CC3N1C(=O)C4CCCN4C3=O)(C5=CC=CC=C5N2)O |

同義語 |

brevianamide E |

製品の起源 |

United States |

Mycology and Origin of Brevianamide E

Fungal Sources and Producing Strains

The production of Brevianamide (B1173143) E is not limited to a single fungal species but has been identified in several species within the genera Penicillium and Aspergillus. These fungi are ubiquitous in many environments and are well-known for their capacity to produce a diverse array of secondary metabolites.

Penicillium Species as Primary Producers

The genus Penicillium is a major source of brevianamide alkaloids, including Brevianamide E. Several species within this genus have been identified as producers, often as part of a larger family of related compounds.

Penicillium brevicompactum is one of the most well-documented producers of this compound. Historically, this species was the source from which many brevianamide compounds were first isolated and characterized. ubc.canih.gov Research has shown that P. brevicompactum produces a suite of these alkaloids, with this compound being a notable component. nih.gov Studies on the biosynthetic pathways in this fungus have been instrumental in understanding how these complex molecules are assembled. For instance, the flavin-dependent monooxygenase BvnB and the prenyltransferase BvnC are key enzymes in the pathway leading to brevianamide precursors. nih.gov In some engineered pathways, the disruption of the P450 enzyme BvnD in P. brevicompactum leads to the accumulation of this compound as a shunt product. nih.govbiorxiv.org

Penicillium griseofulvum has also been reported as a source of this compound. This species is known for producing a variety of bioactive compounds, and its metabolic profile includes this particular indole (B1671886) alkaloid.

Penicillium italicum , a well-known post-harvest pathogen of citrus fruits, has been shown to produce deoxythis compound, a direct biosynthetic precursor to this compound. frontiersin.orgresearchgate.net The presence of this precursor strongly indicates the capability of P. italicum to synthesize this compound.

Penicillium viridicatum is another species implicated in the production of brevianamides. Early studies identified brevianamide A as a principal metabolite from certain isolates of P. viridicatum, and subsequent research has shown that various brevianamide derivatives, including E, are part of the metabolic output of this species. nih.govnih.gov

Penicillium ochraceum has also been identified as a producer of brevianamide compounds, contributing to the list of Penicillium species capable of synthesizing this class of alkaloids. nih.gov

The following table summarizes the key Penicillium species involved in the production of this compound and its direct precursors.

| Fungal Species | Compound Produced | Key Findings |

| Penicillium brevicompactum | This compound | A primary and well-studied producer; key biosynthetic enzymes identified. ubc.canih.gov |

| Penicillium griseofulvum | This compound | Confirmed as a producer of this compound. |

| Penicillium italicum | Deoxythis compound | Produces the direct precursor to this compound. frontiersin.orgresearchgate.net |

| Penicillium viridicatum | Brevianamide A and other derivatives | Known producer of the brevianamide class of compounds. nih.govnih.gov |

| Penicillium ochraceum | Brevianamides | Identified as a producer of this class of alkaloids. nih.gov |

Aspergillus Species as Co-Producers

While Penicillium species are primary sources, certain species within the genus Aspergillus are also significant producers of a diverse range of brevianamide alkaloids.

Aspergillus versicolor is a notable co-producer of brevianamides. acs.org Various strains of this fungus, including those isolated from marine environments, have been found to produce a rich diversity of these compounds, such as brevianamides J, K, L, M, and N. acs.org The structural variety of brevianamides from A. versicolor highlights the metabolic plasticity within this species.

Ecological and Biotechnological Contexts of this compound Production

The synthesis of this compound and related alkaloids by these fungi is not a random occurrence but is tied to specific ecological roles and holds significant potential for biotechnological applications.

From an ecological perspective, secondary metabolites like this compound often serve as chemical defense mechanisms. The broader class of bicyclo[2.2.2]diazaoctane alkaloids, to which this compound belongs, exhibits a range of potent biological activities, including insecticidal and antifeedant properties. nih.govresearchgate.net For example, the related compound brevianamide A has shown potent antifeedant activity against the larvae of insect pests such as the fall armyworm (Spodoptera frugiperda) and the tobacco budworm (Heliothis virescens). researchgate.net This suggests that in their natural habitats, these compounds may help protect the producing fungi from predation by insects and other fungivores. Furthermore, the production of such bioactive compounds can play a role in mediating interactions with other microorganisms, potentially inhibiting the growth of competing fungi or bacteria in the same ecological niche.

In the realm of biotechnology, the complex structure and biological activity of this compound and its relatives have spurred interest in their production and potential applications. However, extracting these compounds from their native fungal producers is often inefficient due to low yields. acs.orgbiorxiv.orgnih.gov This has led to significant research into the heterologous production of these alkaloids through metabolic engineering.

A notable achievement in this area is the engineering of Escherichia coli to produce precursors to the brevianamides. nih.govbiorxiv.orgacs.orgbiorxiv.orgnih.gov By assembling a biosynthetic pathway using enzymes from different organisms, researchers have successfully produced (-)-dehydrothis compound, a key intermediate. biorxiv.orgacs.orgbiorxiv.org In these engineered systems, a flavin-dependent monooxygenase from P. brevicompactum (BvnB) and a prenyltransferase from an Aspergillus species (NotF) are crucial enzymes. nih.govbiorxiv.org Initial production titers of 5.3 mg/L for (-)-dehydrothis compound have been reported, with further optimization, such as enhancing NADPH pools in the engineered E. coli, increasing the yield to 20.6 mg/L. acs.org this compound itself is often considered a "shunt" metabolite in these pathways, forming spontaneously when a subsequent enzymatic step, often catalyzed by a P450 monooxygenase (like BvnD), is disrupted or absent. nih.govbiorxiv.org This detailed understanding of the biosynthetic pathway opens the door for the large-scale production of these complex molecules and the generation of novel analogs for pharmaceutical and agricultural applications.

The following table outlines the key enzymes in the biosynthetic pathway and the production yields achieved in engineered systems.

| Enzyme | Type | Function in Pathway |

| BvnA | Non-ribosomal peptide synthetase (NRPS) | Forms the initial diketopiperazine scaffold. nih.gov |

| BvnC / NotF | Prenyltransferase | Adds a prenyl group to the scaffold. nih.govbiorxiv.org |

| BvnB | Flavin-dependent monooxygenase (FMO) | Catalyzes an epoxidation leading to cyclization. nih.govbiorxiv.org |

| BvnD | P450 monooxygenase | Catalyzes a subsequent oxidation; its absence can lead to this compound accumulation. nih.govbiorxiv.org |

| BvnE | Isomerase/semipinacolase | Directs the stereoselective formation of related brevianamides. nih.govresearchgate.neth1.co |

| Engineered System | Product | Reported Yield |

| Escherichia coli | (-)-dehydrothis compound | 5.3 mg/L (initial) biorxiv.orgacs.orgbiorxiv.orgnih.gov |

| Escherichia coli (optimized) | (-)-dehydrothis compound | 20.6 mg/L acs.org |

Structural Elucidation and Chemoinformatics of Brevianamide E

Relationship to Key Biogenetic Precursors and Analogues

Deoxybrevianamide E (DBE) as a Central Intermediate

Deoxythis compound (DBE) is a significant compound within the brevianamide (B1173143) biosynthetic and synthetic pathways. Structurally, DBE is described as a cyclic dipeptide that is derived from Brevianamide F, featuring a 1,1-dimethylallyl substitution on the indole (B1671886) ring nih.gov. Brevianamide F itself is a diketopiperazine, specifically cyclo(L-Pro-L-Trp), isolated from fungal fermentation bioaustralis.com.

Feeding experiments with isotopically labeled DBE have provided compelling evidence for its central role in the biosynthesis of other brevianamides. These studies have confirmed that DBE acts as a direct biosynthetic precursor to Brevianamides A, B, and this compound sdu.edu.cn. Furthermore, DBE is understood to be an intermediate that can be converted into Dehydrothis compound (DHBE) through an oxidation process, setting the stage for further transformations springernature.combiorxiv.org. The pathway suggests that Brevianamide F is converted to DBE via a reverse prenylation step, highlighting DBE's position early in the metabolic cascade sdu.edu.cnnih.govnih.gov.

Data Table 1: Deoxythis compound (DBE) as a Biosynthetic Intermediate

| Intermediate | Precursor | Derived Products | Key Transformation/Role | Source/Reference(s) |

| Deoxythis compound (DBE) | Brevianamide F (BF) | Brevianamide A (BA), Brevianamide B (BB), this compound (BE) | Biosynthetic precursor; converted via oxidation and rearrangement cascade to BA, BB, BE | nih.govbioaustralis.comsdu.edu.cnnih.govnih.govnih.govamazonaws.comresearchgate.net |

| Deoxythis compound (DBE) | N/A | Dehydrothis compound (DHBE) | Oxidation | springernature.combiorxiv.org |

Dehydrothis compound (DHBE) and its Significance

Dehydrothis compound (DHBE) emerges as a critical intermediate, particularly in the chemical synthesis and proposed biomimetic pathways leading to Brevianamides A and B springernature.comthieme.de. DHBE is formed through the oxidation of Deoxythis compound springernature.combiorxiv.org. Its significance lies in its structural readiness to undergo a complex cascade of reactions that ultimately form the characteristic bicyclo[2.2.2]diazaoctane core of Brevianamides A and B.

This cascade typically involves ring opening, a semipinacol rearrangement, tautomerization, and a Diels-Alder cycloaddition springernature.comnih.gov. In synthetic studies, treating DHBE with aqueous base has been shown to directly yield both Brevianamide A and B, mirroring a proposed domino reaction sequence and demonstrating DHBE's pivotal role in accessing these target molecules springernature.comthieme.de. The precise timing and mechanism of these transformations, including indole oxidation and semipinacol rearrangement, are areas of active research, often elucidated through molecular modeling and quantum chemical calculations nih.govresearchgate.netsdu.edu.cn.

Data Table 2: Dehydrothis compound (DHBE) in Brevianamide A/B Synthesis

| Intermediate | Transformation | Product(s) | Key Reaction Cascade | Significance | Source/Reference(s) |

| Dehydrothis compound (DHBE) | Oxidation, ring opening, semipinacol rearrangement, tautomerization, Diels-Alder cycloaddition | Brevianamide A (BA), Brevianamide B (BB) | Biomimetic domino reaction sequence; key precursor in chemical synthesis of BA and BB, mimicking biosynthetic steps | Crucial intermediate for accessing BA and BB; facilitates understanding of natural product formation pathways | springernature.combiorxiv.orgnih.govthieme.deresearchgate.netsdu.edu.cnrsc.org |

Structural Linkages to Other Brevianamide Congeners (e.g., Brevianamide F, Brevianamide A/B)

The brevianamide family encompasses a diverse array of related compounds, with this compound situated within a network of biosynthetic and structural relationships.

Brevianamide F (BF) serves as an early precursor in the pathway, being a diketopiperazine that is prenylated to form Deoxythis compound bioaustralis.comsdu.edu.cnnih.govnih.gov. Its structure, cyclo(L-Pro-L-Trp), provides the fundamental dipeptide backbone for subsequent modifications bioaustralis.com.

Brevianamide A (BA) and Brevianamide B (BB) are the archetypal members of the bicyclo[2.2.2]diazaoctane (BCDO) alkaloid class wikipedia.orgthieme.de. They are diastereomers, with Brevianamide A typically being the major isolated product from natural sources, often in a ratio of approximately 90:10 relative to Brevianamide B wikipedia.orgthieme.de. Their formation is intimately linked to the transformations of Deoxythis compound and Dehydrothis compound, involving complex rearrangements and cycloadditions sdu.edu.cnspringernature.combiorxiv.orgnih.govamazonaws.comthieme.dersc.org.

This compound itself is a complex molecule with a specific stereochemical configuration, characterized by its intricate ring system comprising pyrrolo, pyrazino, and indole moieties ontosight.ai. While it is considered a biosynthetic shunt metabolite, it is also derived from Deoxythis compound sdu.edu.cn. The broader family of BCDO alkaloids, including numerous other brevianamide congeners, highlights the extensive structural diversity that arises from variations in these core biosynthetic pathways sdu.edu.cnnih.gov.

Data Table 3: Structural Relationships Among Brevianamide Congeners

| Compound Name | Molecular Formula | Key Structural Features/Role | Relationship to this compound | Source/Reference(s) |

| Brevianamide F (BF) | C₁₆H₁₇N₃O₂ | Diketopiperazine (cyclo(L-Pro-L-Trp)); fundamental dipeptide backbone | Precursor to Deoxythis compound (DBE) | wikipedia.orgbioaustralis.comsdu.edu.cnnih.govnih.gov |

| Deoxythis compound (DBE) | C₂₁H₂₅N₃O₂ | Cyclic dipeptide; substituted indole ring; precursor to BA, BB, and BE | Intermediate in the biosynthesis/synthesis of Brevianamides A, B, and E | nih.govsdu.edu.cnspringernature.comnih.govamazonaws.comresearchgate.netrsc.org |

| Dehydrothis compound (DHBE) | (Derived from DBE) | Oxidation product of DBE; key intermediate in BA/BB synthesis via cascade reactions | Intermediate in the biosynthesis/synthesis of Brevianamides A and B | springernature.combiorxiv.orgnih.govthieme.desdu.edu.cnrsc.org |

| Brevianamide A (BA) | C₂₁H₂₃N₃O₃ | Archetypal BCDO alkaloid; bicyclo[2.2.2]diazaoctane core, 3-spiro-ψ-indoxyl moiety | Derived from DBE/DHBE via complex cascade; major diastereomer of BA/BB pair | wikipedia.orgsdu.edu.cnspringernature.combiorxiv.orgnih.govamazonaws.comthieme.dersc.org |

| Brevianamide B (BB) | C₂₁H₂₃N₃O₃ | Diastereomer of BA; bicyclo[2.2.2]diazaoctane core, 3-spiro-ψ-indoxyl moiety | Derived from DBE/DHBE via complex cascade; minor diastereomer of BA/BB pair | wikipedia.orgsdu.edu.cnspringernature.combiorxiv.orgnih.govamazonaws.comthieme.dersc.org |

| This compound (BE) | C₂₁H₂₅N₃O₃ | Complex ring system (pyrrolo, pyrazino, indole); specific stereochemistry (5as-...) | Biosynthetic shunt metabolite; derived from DBE | ontosight.aisdu.edu.cnnih.gov |

Chemoinformatic analyses, employing tools like RDKit, are instrumental in mapping these complex structural similarities and predicting biosynthetic gene cluster-SM relationships biorxiv.org. Advanced spectroscopic techniques, including NMR, mass spectrometry, and chiral chromatography, alongside computational methods such as molecular modeling, quantum chemical calculations, and DP4+ probability analysis, are essential for the definitive structural elucidation and mechanistic understanding of these intricate natural products nih.govresearchgate.netresearchgate.netsdu.edu.cnrsc.org.

Biosynthesis of Brevianamide E and the Brevianamide Family

Identification and Characterization of Biosynthetic Gene Clusters (bvn cluster)

The biosynthetic pathway for the brevianamide (B1173143) family of fungal indole (B1671886) alkaloids, which bear the unusual bicyclo[2.2.2]diazaoctane core, has been a subject of extensive research. chemrxiv.org The genetic instructions for the synthesis of brevianamide A, a representative member of this family, are encoded within a biosynthetic gene cluster, designated as the bvn cluster, identified from Penicillium brevicompactum NRRL 864. researchgate.netnih.gov Genome mining, using a non-ribosomal peptide synthetase (NRPS) gene from the related notoamide pathway as a probe, led to the discovery of the bvn cluster. researchgate.net

This cluster contains genes encoding the key enzymes required for the assembly of the brevianamide core structure. researchgate.net These include a non-ribosomal peptide synthetase (BvnA), a flavin monooxygenase (BvnB), a prenyltransferase (BvnC), and a cytochrome P450 monooxygenase (BvnD), all of which have homologous counterparts in the biosynthetic gene clusters of the notoamides. nih.gov A distinctive feature of the bvn cluster is the presence of bvnE, a gene encoding a putative isomerase that is absent in the notoamide and paraherquamide (B22789) biosynthetic pathways. researchgate.netnih.gov This suggests a unique role for BvnE in directing the biosynthesis towards the specific 3-spiro-ψ-indoxyl structure characteristic of brevianamide A. researchgate.net

Functional analysis through targeted gene knockouts and heterologous expression has been instrumental in elucidating the roles of the individual bvn genes. researchgate.netnih.gov These studies have confirmed the involvement of the bvn cluster in the production of brevianamides and have provided insights into the specific enzymatic transformations at each step of the pathway. researchgate.net

Enzymatic Machinery and Catalytic Mechanisms

The biosynthesis of Brevianamide E and its congeners is a multi-step process involving a cascade of enzymatic reactions. Each enzyme in the pathway plays a precise role in constructing and modifying the molecular scaffold, leading to the diverse structures observed in the brevianamide family.

The initial step in the biosynthesis of the brevianamide family is the formation of the diketopiperazine (DKP) core, brevianamide F. nih.gov This crucial reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS), BvnA. nih.govnih.gov NRPSs are large, modular enzymes that synthesize peptides from amino acid precursors without the use of a ribosome template. oup.comnih.gov

BvnA is a bimodular NRPS that is predicted to activate and condense L-tryptophan and L-proline to form the cyclic dipeptide brevianamide F. researchgate.netnih.gov This was confirmed by the heterologous expression of bvnA in Aspergillus oryzae, which resulted in the production of brevianamide F. researchgate.net In the native producing organism, Penicillium brevicompactum, the disruption of genes downstream of bvnA leads to the accumulation of intermediates derived from brevianamide F, further solidifying the role of BvnA in initiating the biosynthetic cascade. researchgate.net While NRPSs like BvnA are essential in the native fungal pathways, their large size and requirement for post-translational modification can make them challenging to work with in heterologous expression systems like E. coli. nih.gov

| Enzyme | Enzyme Class | Function | Substrate | Product |

|---|---|---|---|---|

| BvnA | Non-Ribosomal Peptide Synthetase (NRPS) | Assembly of the diketopiperazine core | L-tryptophan and L-proline | Brevianamide F |

| BvnC / NotF | Prenyltransferase | Reverse prenylation at the C2 position of the indole ring | Brevianamide F and Dimethylallyl pyrophosphate (DMAPP) | Deoxythis compound |

| BvnB | Flavin-Dependent Monooxygenase (FMO) | Indole 2,3-oxidation/epoxidation and subsequent cyclization | Deoxythis compound | This compound (in the absence of BvnD) |

| BvnD | Cytochrome P450 | Desaturation of the diketopiperazine ring | Product of BvnB reaction | Unstable azadiene intermediate |

| BvnE | Isomerase / Semi-pinacolase | Stereoselective semi-pinacol rearrangement | Azadiene intermediate | 3-spiro-ψ-indoxyl moiety |

Following the formation of the diketopiperazine scaffold, a prenyl group is introduced in a reverse orientation at the C2 position of the indole ring. nih.gov This reaction is catalyzed by a prenyltransferase. In the native brevianamide biosynthetic pathway, this function is carried out by BvnC, which utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. nih.gov The product of this reaction is deoxythis compound. nih.gov

Interestingly, a prenyltransferase from the notoamide biosynthetic pathway, NotF, has been shown to be a versatile enzyme capable of accepting a range of tryptophan-containing diketopiperazines as substrates, including brevianamide F. biorxiv.orgresearchgate.net NotF also catalyzes the reverse prenylation at the C2 position of the indole ring. biorxiv.org This flexibility has been exploited in engineered biosynthetic pathways to produce brevianamide precursors. nih.govbiorxiv.org The use of NotF in vitro has been demonstrated in tandem with other enzymes to create chemoenzymatic syntheses of related natural products. researchgate.net

The subsequent step in the biosynthetic pathway involves an oxidative transformation of deoxythis compound, catalyzed by the flavin-dependent monooxygenase (FMO), BvnB. nih.govnih.gov BvnB is responsible for the 2,3-oxidation of the indole ring of deoxythis compound. researchgate.net This likely proceeds through an unstable epoxide intermediate. nih.gov

In the absence of the downstream enzyme BvnD, the product of the BvnB-catalyzed reaction spontaneously cyclizes to form the shunt product, this compound. researchgate.netnih.govbiorxiv.org This was demonstrated by the knockout of the bvnD gene in P. brevicompactum, which led to the accumulation of this compound. researchgate.net In vitro assays with recombinant BvnB confirmed its ability to efficiently convert deoxythis compound into this compound. researchgate.net This oxidative cyclization is a key step in the formation of the characteristic bridged ring system of the brevianamides. BvnB has a homolog in the notoamide pathway, NotB, which performs a similar oxidative function. researchgate.net

The cytochrome P450 enzyme, BvnD, plays a crucial role in the biosynthetic pathway leading to the core bicyclo[2.2.2]diazaoctane structure of many brevianamides. nih.govnih.gov Following the action of BvnB, BvnD is proposed to catalyze the desaturation of the diketopiperazine ring. biorxiv.orgresearchgate.net This likely occurs through a hydroxylation event followed by spontaneous dehydration and tautomerization, which generates an unstable azadiene intermediate. nih.govresearchgate.net This azadiene is a key precursor for the subsequent intramolecular Diels-Alder reaction that forms the characteristic bridged ring system. researchgate.net

The essential role of BvnD is highlighted by the fact that knocking out the bvnD gene in P. brevicompactum results in the accumulation of this compound and prevents the formation of compounds with the bicyclo[2.2.2]diazaoctane core. researchgate.net Fungal P450 enzymes like BvnD are typically membrane-bound and require a cognate reductase partner for activity, which can present challenges for their functional expression in bacterial hosts. biorxiv.orgresearchgate.net

A key branching point in the brevianamide biosynthetic pathway is controlled by the isomerase/semi-pinacolase, BvnE. researchgate.netnih.gov This enzyme is responsible for catalyzing a stereoselective semi-pinacol rearrangement, which is a crucial step in the formation of the 3-spiro-ψ-indoxyl moiety found in brevianamide A. researchgate.netresearchgate.net The semi-pinacol rearrangement is a type of 1,2-migration that is important in the biosynthesis of various natural products for generating carbonyl groups and constructing complex carbocyclic skeletons. nih.govsjtu.edu.cn

BvnE is a cofactor-independent enzyme that directs the biosynthesis towards the formation of brevianamide A and B. chemrxiv.org In the absence of BvnE, the biosynthetic pathway leads to the formation of other brevianamide congeners. researchgate.net The discovery and characterization of BvnE have provided significant insight into the diastereoselective assembly of the complex brevianamide scaffold. researchgate.netnih.gov It is believed that the BvnE-catalyzed rearrangement precedes a spontaneous intramolecular [4+2] hetero-Diels-Alder cycloaddition to form the final bicyclo[2.2.2]diazaoctane core. researchgate.netresearchgate.net

Detailed Analysis of Biosynthetic Pathways and Proposed Intermediates

The biosynthesis of the brevianamide family of alkaloids, including this compound, is a complex process involving a series of enzymatic and spontaneous chemical transformations. The formation of the characteristic bicyclo[2.2.2]diazaoctane core and the spiro-indoxyl moiety has been the subject of extensive research, leading to several proposed biosynthetic pathways. These pathways hinge on the precise sequencing of key chemical events: indole oxidation, azadiene formation, intramolecular cycloaddition, and stereospecific rearrangements.

Pathways Involving Indole Oxidation and Azadiene Formation

A critical step in the biosynthesis of brevianamides is the oxidation of the indole ring of the precursor, which is derived from the diketopiperazine of L-tryptophan and L-proline, known as brevianamide F. biorxiv.orgnih.gov This precursor undergoes prenylation to form deoxythis compound. nih.govresearchgate.net The subsequent oxidation is a pivotal branching point in the pathway.

One proposed mechanism involves an initial indole 2,3-epoxidation. researchgate.net This epoxidation is catalyzed by a flavin-dependent monooxygenase (FMO), BvnB. biorxiv.orgnih.gov The resulting unstable epoxide intermediate can undergo ring-opening to form a 3-hydroxyindolenine. researchgate.net In the native pathway of Penicillium brevicompactum, if the subsequent enzyme in the sequence, a P450 monooxygenase (BvnD), is absent or non-functional, the BvnB product spontaneously cyclizes via N-C bond formation to yield the shunt metabolite, this compound. biorxiv.org

The formation of an azadiene intermediate is essential for the subsequent intramolecular Diels-Alder reaction. researchgate.netnih.gov This reactive diene is typically formed after the oxidation of the diketopiperazine ring. mountainscholar.org For instance, dehydrodeoxythis compound, a known natural product, is proposed as a key intermediate where the diketopiperazine ring is already at the necessary oxidation level for the Diels-Alder reaction. nih.govrsc.org Oxidation of its indole moiety leads to dehydrothis compound, which can then rearrange and tautomerize to form an enantiopure azadiene intermediate, poised for cyclization. nih.govchemrxiv.org The timing of this indole oxidation relative to the formation of the bicyclo[2.2.2]diazaoctane core is a key variable in the different proposed biosynthetic routes. researchgate.net

Intramolecular Diels-Alder (IMDA) Cycloadditions and Enzymatic Independence

The signature bicyclo[2.2.2]diazaoctane core structure of brevianamides A and B is assembled via an intramolecular [4+2] hetero-Diels-Alder (IMDA) cycloaddition. researchgate.netnih.gov A long-standing question has been whether this crucial cyclization is catalyzed by a specific "Diels-Alderase" enzyme or if it occurs spontaneously. While Diels-Alderase enzymes have been identified in the biosynthetic pathways of other alkaloids, none has been found in the brevianamide gene cluster. biorxiv.orgnih.govchemrxiv.org

Current evidence strongly suggests that the IMDA reaction in brevianamide biosynthesis is a spontaneous, non-enzymatic, and substrate-controlled process. biorxiv.orgchemrxiv.org The stereochemical outcome of the reaction—that is, the formation of anti-diastereomers like brevianamide A and B or syn-diastereomers—depends on the structure of the cyclization precursor. nih.govrsc.org

Post-Indole Oxidation: When the IMDA reaction occurs after indole oxidation, the precursor contains an indoxyl ring system. Computational and synthetic studies have shown that this configuration inherently favors an anti-diastereoselective cycloaddition. This leads to the formation of brevianamide A as the major product over brevianamide B (~90:10 ratio), a preference attributed to a stabilizing intramolecular hydrogen bond in the transition state leading to brevianamide A. nih.govrsc.org

Pre-Indole Oxidation: Conversely, if the IMDA reaction happens with an unoxidized indole intermediate, it exhibits moderate syn-diastereoselectivity. nih.govrsc.org This highlights how the timing of the indole oxidation dictates the stereochemical fate of the final product. nih.gov

This enzymatic independence simplifies the biosynthetic machinery required, relying on the inherent chemical reactivity of the advanced azadiene intermediate to form the complex core structure. chemrxiv.org

Stereospecific Rearrangements (e.g., Semi-Pinacol Rearrangement)

Stereospecific rearrangements are fundamental to achieving the final, complex architecture of the brevianamides. The most significant of these is a semi-pinacol rearrangement, which is crucial for forming the 3-spiro-ψ-indoxyl skeleton of brevianamide A. researchgate.net

Biochemical studies have identified the enzyme BvnE from the brevianamide gene cluster as an essential isomerase/semipinacolase. researchgate.net This enzyme acts on an intermediate derived from the BvnB-catalyzed oxidation, controlling the diastereoselective formation of the spirocyclic center. The BvnE-catalyzed semi-pinacol rearrangement precedes the spontaneous IMDA reaction in the biosynthesis of brevianamide A. researchgate.net This sequence—enzymatic rearrangement followed by spontaneous cycloaddition—demonstrates a sophisticated interplay between catalyzed and spontaneous reactions to ensure the stereochemically precise assembly of the final product. researchgate.net

Different rearrangement possibilities exist within the proposed biosynthetic network. For example, a hydroxyindolenine intermediate can rearrange to a more thermodynamically stable oxindole, which can then tautomerize to an azadiene that cyclizes to form brevianamide Y. nih.govrsc.org Synthetic studies have shown that chemical conditions, such as the use of a strong base like lithium hydroxide (B78521), can mimic the role of the BvnE semipinacolase, facilitating the semi-pinacol shift prior to the Diels-Alder reaction. rsc.org

Engineered Biosynthesis and Synthetic Biology Applications

The complexity of the brevianamide structures and their low yields from native fungal producers have driven efforts to harness synthetic biology for their production. biorxiv.orgnih.gov By reconstructing and engineering the biosynthetic pathways in more tractable microbial hosts, researchers aim to improve access to these valuable alkaloids and their analogs.

Reconstitution of Biosynthetic Pathways in Heterologous Hosts (e.g., Escherichia coli, Aspergillus oryzae)

Reconstituting the multi-enzyme brevianamide pathway in heterologous hosts like Escherichia coli presents significant challenges. Native fungal enzymes, particularly large non-ribosomal peptide synthetases (NRPSs) like BvnA and membrane-bound cytochrome P450s like BvnD, are often difficult to express functionally in bacteria. nih.govbiorxiv.org

To overcome these hurdles, researchers have designed engineered pathways by combining enzymes from different organisms across the kingdoms of life. biorxiv.orgbiorxiv.org A successful strategy in E. coli involved replacing problematic fungal enzymes with more compatible bacterial surrogates: nih.govbiorxiv.org

NRPS Replacement: The fungal NRPS BvnA was replaced by NascA, a small and efficient bacterial cyclodipeptide synthase (CDPS), to produce the initial diketopiperazine scaffold, brevianamide F. nih.gov

P450 Replacement: The fungal P450 BvnD was functionally replaced by a bacterial cyclodipeptide oxidase (DmtD2/E2) to perform the necessary desaturation of the diketopiperazine ring. biorxiv.orgnih.gov

This engineered pathway in E. coli, also incorporating the fungal prenyltransferase NotF and the monooxygenase BvnB, successfully produced the key intermediate (-)-dehydrothis compound. biorxiv.orgnih.gov This intermediate can then be converted ex vivo via a chemical rearrangement using lithium hydroxide to yield (+)-brevianamide A and B in high yield and diastereoselectivity. biorxiv.orgnih.gov Further metabolic engineering, such as enhancing the intracellular pools of cofactors like NADPH, has been shown to significantly increase the production titers of the target intermediate. biorxiv.orgnih.gov

| Enzyme | Source Organism | Function in Engineered Pathway |

| NascA | Streptomyces sp. | Cyclodipeptide synthase (forms brevianamide F) |

| DmtD2/E2 | Streptomyces sp. | Cyclodipeptide oxidase (desaturation) |

| NotF | Aspergillus sp. | Prenyltransferase (adds prenyl group) |

| BvnB | Penicillium brevicompactum | Flavin-dependent monooxygenase (indole oxidation/cyclization) |

| PhoN, IPK | Shigella flexneri, Thermoplasma acidophilum | Kinases (for cofactor regeneration) |

This table summarizes the enzymes from diverse origins used to construct an engineered brevianamide biosynthetic pathway in E. coli. nih.govnih.gov

Biocatalytic Cascades for Precursor and Analog Production

Biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, are a powerful tool for synthesizing complex molecules like the brevianamides. nih.gov Both in vitro and in vivo cascades have been developed to produce brevianamide precursors and analogs.

An in vitro cascade utilizing the prenyltransferase NotF and the FMO BvnB has been demonstrated. biorxiv.orgbiorxiv.org In this system, brevianamide F is first converted to deoxythis compound by NotF, which is then stereoselectively oxidized and cyclized by BvnB to produce this compound as the sole product. biorxiv.orgbiorxiv.org This enzymatic approach avoids the racemization that can occur with traditional chemical oxidizing agents. biorxiv.org

The engineered pathway in E. coli represents a more complex in vivo biocatalytic cascade. biorxiv.orgnih.gov By co-expressing a series of enzymes, the cellular machinery is programmed to convert simple starting materials (e.g., glycerol (B35011) and prenol) into the advanced intermediate (-)-dehydrothis compound. biorxiv.org The substrate flexibility of some enzymes in the cascade, such as the prenyltransferase NotF, opens up possibilities for producing novel, non-natural analogs of brevianamides by feeding the system with different precursor molecules. biorxiv.org These chemoenzymatic strategies, which combine the strengths of biocatalysis and synthetic chemistry, provide a versatile platform for accessing a wide range of complex indole alkaloids. nih.gov

Metabolic Engineering for Enhanced Yields of Brevianamide Intermediates

Metabolic engineering strategies have been pivotal in overcoming the low yields of brevianamide intermediates from native fungal producers. By transferring and optimizing biosynthetic pathways in heterologous hosts like Escherichia coli, researchers have significantly enhanced the production of key precursors to the brevianamide family.

A notable approach involved the design of an engineered biosynthetic pathway in E. coli to produce (-)-dehydrothis compound, a crucial intermediate. nih.gov This was achieved by assembling a six-enzyme cascade sourced from different organisms. nih.gov The engineered pathway utilized a cyclodipeptide synthase (NascA), a cyclodipeptide oxidase (DmtD2/DmtE2), a prenyltransferase (NotF), a flavin-dependent monooxygenase (BvnB), and two kinases (PhoN and IPK). nih.gov The cultivation of this engineered E. coli strain in a glycerol medium supplemented with prenol initially yielded 5.3 mg/L of (-)-dehydrothis compound. nih.govnih.gov

To further boost the production titers, a key metabolic chokepoint was addressed. The flavin-dependent monooxygenase (BvnB), a critical enzyme in the pathway, is dependent on the cofactor NADPH. nih.gov To increase the intracellular availability of NADPH, a CRISPR-Cas9 system was employed to knock out the pfkA gene, which encodes for phosphofructokinase A. biorxiv.org This modification redirects metabolic flux toward the oxidative portion of the pentose (B10789219) phosphate (B84403) pathway, thereby increasing the cellular pool of NADPH. nih.gov This strategy led to a significant increase in the production of (-)-dehydrothis compound, with titers reaching up to 20.6 mg/L, an approximate eight-fold increase compared to the original engineered strain. nih.govbiorxiv.org

The following table summarizes the research findings on the enhanced production of brevianamide intermediates through metabolic engineering.

| Engineered Strain/Condition | Key Genetic Modification/Strategy | Intermediate Compound | Titer/Yield | Reference |

| E. coli with 6-enzyme pathway | Heterologous expression of biosynthetic genes | (-)-dehydrothis compound | 5.3 mg/L | nih.govnih.gov |

| E. coli with 6-enzyme pathway | pfkA gene knockout via CRISPR-Cas9 to enhance NADPH pools | (-)-dehydrothis compound | 20.6 mg/L | nih.gov |

This combination of synthetic biology and metabolic engineering provides a robust platform for producing complex indole alkaloids and their intermediates, overcoming the limitations of relying on their native producers. nih.gov

Chemical Synthesis and Transformations of Brevianamide E

Total Synthesis Approaches to Brevianamide (B1173143) E and Related Analogues

Significant progress has been made in the total synthesis of Brevianamide E and its related analogues, often leveraging insights from their biosynthesis to design efficient chemical routes.

Biomimetic strategies have played a crucial role in understanding and synthesizing this compound and its congeners. These approaches often mimic proposed biosynthetic steps, such as oxidative cyclizations and Diels-Alder reactions, to construct the complex BCDO core rsc.orgspringernature.comnih.govnih.govnih.govbiorxiv.orgnih.govorganicchemistry.eu. For instance, a modified biosynthetic pathway for Brevianamide A involves an early indole (B1671886) oxidation followed by a late-stage, substrate-controlled Diels-Alder reaction, with dehydrodeoxythis compound identified as a key intermediate rsc.orgnih.gov. The chemical feasibility of these proposed pathways has been explored, leading to unified synthetic strategies for the brevianamide family rsc.orgrsc.org.

Gold(I) catalysis has emerged as a powerful tool for the rapid assembly of complex molecular scaffolds, including those found in indole alkaloids. For the synthesis of Brevianamide A, a gold(I)-catalyzed cascade process has been employed to efficiently construct the characteristic pseudoindoxyl motif and adjacent quaternary centers in a single step acs.orgresearchgate.netthegagoszgroup.com. This methodology exemplifies the structural complexity achievable with gold catalysis, contributing to some of the shortest and highest-yielding syntheses of Brevianamide A to date acs.org. Gold catalysis has also been instrumental in the functionalization of indole cores and the synthesis of related alkaloids frontiersin.orguchicago.educhim.it.

Oxidative cyclization reactions are central to several synthetic strategies for this compound, particularly in the construction of its core hydroxypyrroloindolenine (Hpi) motif researchgate.netnih.gov. These reactions facilitate the stereoselective assembly of the pentacyclic natural product researchgate.netnih.gov. For example, a concise stereoselective synthesis of this compound has been described, utilizing oxidative cyclization as a key step researchgate.netnih.gov.

Asymmetric Synthesis and Stereocontrol Methodologies

Achieving the correct stereochemistry is paramount in the synthesis of this compound and its analogues. Several approaches have been developed to control stereocenters during the synthesis. The chiral total synthesis of this compound and deoxythis compound has been accomplished starting from L-proline rsc.org. Furthermore, asymmetric synthesis methodologies have been employed to access specific stereoisomers, such as the asymmetric synthesis of (−)-brevianamide B using a stereocontrolled intramolecular SN2′ cyclization nih.gov. Studies have also focused on achieving enantioselective total syntheses of this compound, highlighting the importance of controlling the absolute configuration rsc.orgacs.org.

Synthetic Access to Deoxythis compound and Dehydrothis compound as Key Intermediates

Deoxythis compound and dehydrodeoxythis compound are frequently utilized as pivotal intermediates in the synthesis of various brevianamide alkaloids rsc.orgspringernature.comnih.govnih.govbiorxiv.orgorganicchemistry.eunih.govacs.orgresearchgate.netrsc.orgbiorxiv.orgresearchgate.netnih.gov. The synthesis of (+)-dehydrodeoxythis compound has been achieved in a concise five-step sequence, enabling access to gram-scale quantities rsc.orgorganicchemistry.euresearchgate.net. This intermediate is crucial for subsequent transformations, including oxidation to dehydrothis compound, which then undergoes rearrangement cascades to yield brevianamides A and B rsc.orgspringernature.combiorxiv.orgresearchgate.netbiorxiv.org. The synthesis of deoxythis compound itself has also been reported, confirming its proposed structure rsc.orgacs.orgrsc.org.

Synthetic Modifications and Derivatization Strategies for Analog Development

While direct modifications of this compound for analog development are less explicitly detailed in the provided search results, the strategies employed in its synthesis offer avenues for creating related compounds. For example, the development of engineered biosynthetic pathways in E. coli has allowed for the production of key intermediates like (−)-dehydrothis compound, which can then be chemically transformed to yield brevianamides A and B, demonstrating a route to related analogues biorxiv.orgbiorxiv.orgnih.gov. Furthermore, the application of enantioselective propargylation techniques in the synthesis of other indole alkaloids suggests potential strategies for derivatization and analog creation within this chemical space uchicago.edu.

Compound List

Brevianamide A

Brevianamide B

this compound

Brevianamide F

Brevianamide S

Brevianamide X

Brevianamide Y

Deoxythis compound

Dehydrothis compound

Dehydrodeoxythis compound

Eurotiumin A

Gypsetin

Malbrancheamides

Notoamide C

Notoamide D

Notoamide E

Paraherquamides

Stephacidins

Tryprostatin B

VM55599

Biological Activities and Pharmacological Investigations of Brevianamide E

Spectrum of Biological Effects Identified In Vitro

The bicyclo[2.2.2]diazaoctane alkaloids exhibit a diverse range of biological effects, including cytotoxic, anthelmintic, and calmodulin-inhibitory actions. nih.gov However, the specific activities can vary significantly between closely related analogues.

There is currently no specific data from in vitro studies detailing the antibacterial or antiviral properties of Brevianamide (B1173143) E. However, the antimicrobial potential of other members of the brevianamide family has been explored, showing varied results. For instance, Brevianamide S has been found to exhibit selective antibacterial activity against Mycobacterium bovis bacillus Calmette-Guérin (BCG), a surrogate for Mycobacterium tuberculosis, suggesting potential as a lead for antitubercular agents. acs.orgmdpi.com Conversely, extensive testing of Brevianamide A showed no antibiotic effectiveness against a panel of bacteria, including E. coli, B. subtilis, and S. aureus, nor any inhibitory action against various fungal species. wikipedia.org This highlights the high degree of structural specificity required for antimicrobial action within this class of compounds.

Direct in vitro studies on the anticancer or cytotoxic potential of Brevianamide E have not been reported in the available literature. However, the broader class of bicyclo[2.2.2]diazaoctane alkaloids, which includes the brevianamides, is noted for its cytotoxic effects. nih.gov Structurally related groups, such as the stephacidins and notoamides, are known to be cytotoxic. nih.gov Furthermore, Brevianamide A has been observed to induce cytotoxicity in mammalian lung cells in vitro. wikipedia.org Other complex indolyl diketopiperazine derivatives isolated from Penicillium species, such as meleagrin (B1676177) and neoxaline, have demonstrated significant in vitro cytotoxicities against a range of human cancer cell lines, including K562 (leukemia), MCF-7 (breast cancer), and A549 (lung cancer), with IC₅₀ values in the low micromolar range. researchgate.net These findings suggest that the core scaffold of this alkaloid family is a promising template for cytotoxic activity, though this compound itself remains to be evaluated.

While the brevianamide family is of interest for its insecticidal properties, no studies have reported such activity for this compound. The most potent insecticidal compound in this group is Brevianamide A, which demonstrates significant antifeedant activity against the larvae of major agricultural pests like Spodoptera frugiperda (fall armyworm) and Heliothis virescens (tobacco budworm). nih.govresearchgate.netresearchgate.net Despite the activity of Brevianamide A, it has been explicitly noted that no biological activity has been reported for other related compounds such as Brevianamide B, Brevianamide X, and Brevianamide Y, indicating that the insecticidal properties are highly specific to the stereochemistry and structure of Brevianamide A. nih.govresearchgate.net

| Compound | Activity Type | Target Organism | Reported Finding | Reference |

|---|---|---|---|---|

| Brevianamide A | Antifeedant | Spodoptera frugiperda, Heliothis virescens | Potent activity reported | nih.govresearchgate.netresearchgate.net |

| Brevianamide B | Not specified | Not specified | No biological activity reported | nih.govresearchgate.net |

| This compound | Not specified | Not specified | No biological activity reported | N/A |

One of the notable activities associated with the broader class of bicyclo[2.2.2]diazaoctane alkaloids is the inhibition of calmodulin (CaM). nih.gov Malbrancheamides, which are structurally related to the brevianamides, have been identified as CaM antagonists that inhibit the activity of CaM-dependent phosphodiesterase (PDE1). nih.gov A study investigating various analogues of malbrancheamides explored how structural features impact their ability to inhibit this enzyme. nih.gov While the study mentions the brevianamides as part of this highly biologically active class of fungal metabolites, it did not specifically test the calmodulin-inhibitory activity of this compound. nih.gov Therefore, while it is plausible that this compound could interact with calmodulin, direct experimental evidence is lacking.

Mechanistic Elucidation of Biological Actions

The elucidation of the precise molecular mechanisms behind the biological effects of brevianamides is an ongoing area of research. For many of these compounds, the exact molecular targets have not been fully identified.

For this compound specifically, no molecular targets have been experimentally identified. However, based on the activities of closely related compounds, potential targets can be hypothesized.

The most clearly indicated potential target for this class of alkaloids is Calmodulin (CaM) . nih.gov The demonstrated activity of malbrancheamides as CaM inhibitors suggests that other compounds sharing the bicyclo[2.2.2]diazaoctane core, potentially including this compound, might also interact with this crucial calcium-binding messenger protein. nih.gov Calmodulin is involved in regulating a vast number of cellular enzymes and ion channels, and its inhibition can lead to a wide array of cellular effects, including antipsychotic and antitumoral responses. nih.gov

For other activities observed in the brevianamide family, the targets are less clear. The mechanism for the selective antibacterial action of Brevianamide S is described as novel and yet-to-be-elucidated. acs.org Similarly, while the cytotoxic and insecticidal effects of other brevianamides are well-documented, their specific molecular pathways and protein targets have not been definitively established in the reviewed literature.

| Potential Target | Associated Activity | Evidence Basis | Reference |

|---|---|---|---|

| Calmodulin (CaM) | Calmodulin-inhibition | Activity confirmed for structurally related malbrancheamides. | nih.govnih.gov |

Modulation of Cellular Signaling Pathways (e.g., MAPK signaling pathway)

Currently, there is a lack of specific research detailing the direct modulation of cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, by this compound.

However, studies on closely related compounds within the brevianamide family offer valuable insights. For instance, Brevianamide F has been shown to exert antithrombotic effects, and its mechanism is linked to the modulation of the MAPK signaling pathway and the coagulation cascade. nih.gov Research has demonstrated that Brevianamide F can regulate the MAPK pathway, which plays a critical role in platelet activation, a key process in thrombosis. nih.gov This modulation suggests that the core structure of brevianamides may have the potential to interact with and influence key cellular signaling cascades. Further investigation is required to determine if this compound shares this capability.

Enzyme Inhibition Profiles (e.g., PI3Kα)

Detailed enzyme inhibition profiles for this compound, including its activity against specific enzymes like Phosphatidylinositol 3-kinase alpha (PI3Kα), are not extensively documented in the available scientific literature. While the broader class of bicyclo[2.2.2]diazaoctane alkaloids, to which the brevianamides belong, is known for a wide range of potent biological activities, specific enzymatic targets for this compound have not been characterized. tandfonline.comfrontiersin.org

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

While specific structure-activity relationship (SAR) studies focusing exclusively on this compound are limited, its pivotal role as a biosynthetic precursor provides significant insight into the SAR of the wider brevianamide family. tandfonline.com this compound and its direct precursor, deoxythis compound, possess the fundamental carbon skeleton that is transformed into more complex, biologically active members of the family, such as Brevianamide A and B. tandfonline.comacs.org

The key transformations of these precursors, particularly intramolecular Diels-Alder reactions, result in compounds with different stereochemistry in the bicyclo[2.2.2]diazaoctane core. tandfonline.com This stereochemical arrangement is critical for biological activity. A prime example is the comparison between Brevianamide A and Brevianamide B; they are diastereomers that differ in the configuration of their bicyclo[2.2.2]diazaoctane core. tandfonline.com This single structural difference results in Brevianamide A exhibiting potent antifeedant properties, while Brevianamide B is reported to be biologically inactive. tandfonline.com Therefore, the core structure provided by this compound is a crucial determinant, but the ultimate biological function of its analogues is dictated by the specific stereochemical outcomes of subsequent biosynthetic modifications.

Comparative Analysis of Biological Activities within the Brevianamide Family

The brevianamide family of alkaloids displays a remarkable diversity of biological activities, with different members exhibiting distinct and sometimes potent pharmacological effects. This compound and its immediate precursor, deoxythis compound, are central to this diversity, serving as key intermediates for other analogues. tandfonline.comacs.org

A comparative analysis reveals a wide spectrum of functions:

Antifeedant Activity: Brevianamide A is a potent antifeedant against insect larvae such as the fall armyworm (Spodoptera frugiperda) and the tobacco budworm (Heliothis virescens). tandfonline.com In contrast, its diastereomer, Brevianamide B, shows no such activity. tandfonline.com

Antithrombotic Activity: Brevianamide F has been identified as an antithrombotic agent, with its mechanism of action involving the modulation of the MAPK signaling pathway. nih.gov

Antitubercular Activity: A number of brevianamides isolated from the marine-derived fungus Aspergillus versicolor have demonstrated selective antibacterial activity against Bacille Calmette-Guérin (BCG), a surrogate for Mycobacterium tuberculosis. Brevianamide S shows the most significant activity, but other analogues, including Deoxythis compound, also possess this potential. frontiersin.org

Inactive Analogues: To date, no specific biological activities have been reported for Brevianamide B, Brevianamide X, or Brevianamide Y. tandfonline.com

The following table summarizes the known biological activities of various members of the brevianamide family.

| Compound | Biological Activity | Details/Target Organism | MIC (against BCG) |

|---|---|---|---|

| Brevianamide A | Antifeedant | Spodoptera frugiperda, Heliothis virescens | N/A |

| Brevianamide B | No Reported Activity | N/A | N/A |

| Deoxythis compound | Antitubercular | Bacille Calmette-Guérin (BCG) | 100 µg/mL |

| Brevianamide F | Antithrombotic | Modulates MAPK signaling pathway | N/A |

| Brevianamide K | Antitubercular | Bacille Calmette-Guérin (BCG) | 50 µg/mL |

| Brevianamide S | Antitubercular | Bacille Calmette-Guérin (BCG) | 6.25 µg/mL |

| Brevianamide T | Antitubercular | Bacille Calmette-Guérin (BCG) | 50 µg/mL |

| Brevianamide U | Antitubercular | Bacille Calmette-Guérin (BCG) | 25 µg/mL |

| Brevianamide V | Antitubercular | Bacille Calmette-Guérin (BCG) | 100 µg/mL |

| Brevianamide X | No Reported Activity | N/A | N/A |

| Brevianamide Y | No Reported Activity | N/A | N/A |

Advanced Research Directions and Future Prospects for Brevianamide E

Exploration of Uncharacterized Fungal Strains for Novel Brevianamide (B1173143) E Analogues

The vast and largely untapped biodiversity of the fungal kingdom represents a rich reservoir for the discovery of new natural products. Historically, novel brevianamide alkaloids have been isolated from various terrestrial and marine-derived species of Penicillium and Aspergillus. nih.gov However, a significant portion of fungal species remains uncharacterized, offering a promising frontier for identifying unique Brevianamide E analogues with potentially novel biological activities.

Recent research has demonstrated the value of exploring unique ecological niches. For instance, an investigation of the deep-sea-derived fungus Penicillium brevicompactum DFFSCS025 led to the isolation of four new compounds, including two new brevianamides. researchgate.net This highlights the potential of extremophilic and symbiotic fungi as sources of chemical novelty. Future efforts in this area will likely involve advanced culture techniques, including co-culture and epigenetic modification, to activate silent biosynthetic gene clusters in these uncharacterized strains, thereby unveiling a wider diversity of brevianamide-related structures.

| Novel Compound | Source Organism | Key Structural Feature |

| Brevianamide Analogue 1 | Penicillium brevicompactum DFFSCS025 | Undisclosed novel modification |

| Brevianamide Analogue 2 | Penicillium brevicompactum DFFSCS025 | Undisclosed novel modification |

Development of Chemoenzymatic Strategies for Sustainable Production and Diversification

While total synthesis provides a route to this compound and its analogues, these multi-step chemical processes can be inefficient and environmentally burdensome. researchgate.net Chemoenzymatic synthesis, which combines the selectivity of biocatalysis with the flexibility of chemical synthesis, offers a more sustainable and efficient alternative for the production and diversification of these complex molecules.

A key focus in this area is the use of prenyltransferases, enzymes that install prenyl groups onto various scaffolds, often enhancing their biological activity. For example, the substrate-permissive C2 reverse prenyltransferase NotF, from the notoamide biosynthetic pathway, has been successfully used in biocatalytic cascades. researchgate.net Researchers have coupled NotF-catalyzed prenyltransfer with an oxidative cyclization step using the flavin monooxygenase BvnB from the brevianamide pathway. This one-pot, in vitro system enabled the efficient, chemoenzymatic synthesis of the marine fungal natural product, (–)-eurotiumin A, demonstrating the potential for creating diverse alkaloid structures. researchgate.net Future work will focus on expanding the toolkit of characterized enzymes and engineering them for broader substrate scope and improved catalytic efficiency, enabling the sustainable production of a wide array of novel this compound derivatives.

Integration of Omics Technologies for Comprehensive Biosynthetic Understanding

A complete understanding of the biosynthetic pathway leading to this compound is crucial for its heterologous production and for engineering the pathway to create novel analogues. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level approach to unraveling these complex biological processes. nih.gov

Genomic sequencing of producing organisms, such as Penicillium brevicompactum, allows for the identification of putative biosynthetic gene clusters (BGCs) responsible for brevianamide production. sdu.edu.cnresearchgate.net For instance, genome mining of P. brevicompactum NRRL 864 successfully identified the brevianamide A (BA) biosynthetic gene cluster. sdu.edu.cnresearchgate.net Transcriptomic and proteomic analyses can then reveal which genes and enzymes within the cluster are actively expressed under specific production conditions. nih.gov Metabolomic profiling complements this by tracking the accumulation of intermediates and final products, allowing researchers to connect gene expression patterns to chemical output. nih.gov This integrated approach has been successfully applied to elucidate the biosynthetic pathways of other complex plant and fungal natural products and holds immense promise for fully delineating the this compound pathway, identifying all tailoring enzymes, and understanding its regulatory networks. nih.govnih.gov

| Omics Technology | Application in this compound Research | Potential Insights |

| Genomics | Identification of the brevianamide biosynthetic gene cluster (BGC). | Core biosynthetic genes (e.g., NRPS), tailoring enzymes (e.g., oxidases, prenyltransferases). |

| Transcriptomics | Quantifying gene expression levels within the BGC under different conditions. | Identifying key regulated genes; understanding transcriptional control of the pathway. |

| Proteomics | Identifying and quantifying the enzymes produced from the BGC. | Confirming enzyme production; post-translational modifications. |

| Metabolomics | Profiling pathway intermediates and final products. | Elucidating the step-by-step enzymatic conversions; identifying shunt products. |

Computational Design and Rational Synthesis of Bioactive this compound Derivatives

Computational chemistry offers powerful tools for the rational design of novel this compound derivatives with tailored biological activities. patsnap.comresearchgate.net By leveraging techniques like molecular modeling, docking simulations, and quantitative structure-activity relationship (QSAR) studies, researchers can predict how structural modifications to the brevianamide scaffold will affect its interaction with specific biological targets. patsnap.com

This in silico approach can guide the synthesis of new analogues with improved potency, selectivity, or pharmacokinetic properties. For example, molecular docking could be used to model the binding of various virtual this compound derivatives to a target protein, prioritizing the synthesis of compounds predicted to have the strongest interactions. patsnap.com This strategy accelerates the drug discovery process and reduces the reliance on large-scale, empirical screening. researchgate.net The insights gained from computational studies can then inform the development of efficient synthetic routes to these rationally designed molecules, leading to the creation of novel and potent bioactive agents.

Investigating Novel Biological Roles and Mechanistic Complexities in vitro and in vivo (non-human models)

While the brevianamide family of alkaloids is known for a range of biological activities, the specific roles and mechanisms of action of this compound are not fully elucidated. nih.gov Future research will focus on comprehensive in vitro and in vivo (in non-human models) studies to uncover novel biological targets and understand the molecular basis of its activity.

The closely related compound, Brevianamide A, has reported insecticidal properties, acting as a potent antifeedant against larvae of agricultural pests like Spodoptera frugiperda (fall armyworm). nih.gov Preliminary studies in mice indicated that Brevianamide A was not toxic when administered orally or via injection. nih.gov Building on this, future investigations for this compound could involve a battery of in vitro assays to screen for activities such as antimicrobial, antiviral, or cytotoxic effects. Promising hits would then be followed up in cell-based assays to determine the mechanism of action. mdpi.com Subsequent in vivo studies in model organisms, such as Drosophila melanogaster or zebrafish, can provide valuable information on the compound's physiological effects, bioavailability, and potential therapeutic applications, complementing the in vitro findings. rsc.org

Q & A

Q. What experimental methodologies are most effective for isolating and characterizing Brevianamide E from natural sources?

Q. How can researchers design experiments to study this compound’s biosynthesis in fungal systems?

Biosynthetic studies involve gene cluster analysis (e.g., identifying non-ribosomal peptide synthetases and prenyltransferases) and heterologous expression in model fungi (e.g., Aspergillus nidulans). Isotopic labeling (e.g., 13C-acetate) tracks precursor incorporation, while CRISPR/Cas9-mediated gene knockouts validate enzymatic roles . Researchers must optimize culture conditions (e.g., media pH, temperature) to activate silent biosynthetic pathways .

Q. What are the key challenges in validating this compound’s bioactivity in in vitro assays?

Common pitfalls include:

- False positives due to impurities in crude extracts.

- Solvent interference in cytotoxicity assays (e.g., DMSO concentrations >0.1% alter cell viability).

- Reproducibility issues across cell lines (e.g., HeLa vs. MCF-7).

Mitigation strategies: Include positive controls (e.g., doxorubicin), validate purity via HPLC (>95%), and replicate assays across independent labs .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

Discrepancies often arise from:

- Variable assay conditions (e.g., oxygen levels in antimicrobial tests).

- Off-target effects in kinase inhibition studies.

To address these, perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and meta-analyses of published data. For example, conflicting reports on its antioxidant activity may stem from differences in ROS detection methods (e.g., DCFH-DA vs. ESR) .

Q. What advanced techniques are recommended for studying this compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina with X-ray crystallography data of target proteins (e.g., tubulin).

- Cryo-EM : Resolve binding conformations in membrane-associated targets.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.

Researchers must validate computational predictions with mutagenesis (e.g., alanine scanning) .

Q. How should researchers design in vivo models to evaluate this compound’s therapeutic potential?

Prioritize models aligned with the compound’s hypothesized mechanism:

- Anti-inflammatory : Murine LPS-induced sepsis models.

- Neuroprotective : C. elegans or zebrafish neurodegeneration assays.

Key considerations: Dose optimization to avoid toxicity (LD50 studies) and pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) .

Methodological and Data Analysis Questions

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound studies?

Q. How can researchers ensure reproducibility in this compound synthesis or isolation protocols?

- Detailed SOPs : Specify solvent grades, column dimensions, and gradient profiles.

- Open data sharing : Deposit raw NMR/MS spectra in repositories (e.g., Zenodo) with FAIR principles.

- Collaborative validation : Cross-check results with independent labs using blinded samples .

Q. What strategies are effective for integrating multi-omics data in this compound research?

Combine transcriptomics (RNA-seq of treated cells) with metabolomics (LC-HRMS) to map biosynthetic pathways. Use tools like Cytoscape for network analysis and KEGG for pathway enrichment. Ensure metadata complies with MIAME or MIAMI standards .

Data Presentation and Ethical Compliance

Q. How should researchers present conflicting data in publications or grant proposals?

- Transparent reporting : Use supplementary tables to list contradictory findings.

- Mechanistic hypotheses : Propose testable models (e.g., allosteric modulation vs. competitive inhibition).

- Funding disclosures : Acknowledge potential biases (e.g., industry partnerships) .

Q. What are the best practices for managing large datasets in this compound research?

- Structured repositories : Use ChEMBL for bioactivity data or UniProt for protein targets.

- Version control : Track changes in collaborative projects via GitLab.

- Appendix guidelines : Place raw chromatograms/spectra in appendices, with processed data in main figures .

Unresolved Questions and Future Directions

Q. What gaps exist in understanding this compound’s ecological roles in fungal symbiosis?

Hypothesize roles in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。